molecular formula C3HN2NaO2S B12510430 Sodium 1,3,4-thiadiazole-2-carboxylate

Sodium 1,3,4-thiadiazole-2-carboxylate

Cat. No.: B12510430
M. Wt: 152.11 g/mol
InChI Key: QNGJRUGCXOCHII-UHFFFAOYSA-M
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Description

Sodium 1,3,4-thiadiazole-2-carboxylate (CAS RN: 2708283-44-5 ) is an organic sodium salt with the molecular formula C₃HN₂NaO₂S and an average molecular mass of 152.103 Da . It serves as a key synthetic intermediate and versatile scaffold in medicinal chemistry, particularly for constructing novel compounds with potential biological activity. The 1,3,4-thiadiazole core is renowned for its strong aromaticity and the presence of the =N-C-S- moiety, which contributes to low toxicity and high in vivo stability, making it a privileged structure in drug discovery . This scaffold demonstrates a wide spectrum of pharmacological activities, including anticonvulsant, anticancer, anti-inflammatory, antiviral, and antimicrobial properties . Research suggests its derivatives can act as anticonvulsants by modulating the GABAA receptor pathway, helping to prevent abnormal neuronal firing in the brain . The molecule's ability to form mesoionic salts enhances its interaction with biomolecules like proteins and DNA, and its structure allows it to readily cross the blood-brain barrier, making it highly relevant for central nervous system (CNS) targeted research . As a carboxylate salt, this compound offers improved solubility for further chemical modifications, such as forming amide linkages or being used to generate diverse libraries of Schiff bases and other derivatives for high-throughput screening and lead optimization. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3HN2NaO2S

Molecular Weight

152.11 g/mol

IUPAC Name

sodium;1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C3H2N2O2S.Na/c6-3(7)2-5-4-1-8-2;/h1H,(H,6,7);/q;+1/p-1

InChI Key

QNGJRUGCXOCHII-UHFFFAOYSA-M

Canonical SMILES

C1=NN=C(S1)C(=O)[O-].[Na+]

Origin of Product

United States

Comprehensive Spectroscopic and Structural Characterization of Sodium 1,3,4 Thiadiazole 2 Carboxylate

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer primary insights into the molecular structure. For Sodium 1,3,4-thiadiazole-2-carboxylate, the ¹H NMR spectrum is expected to be simple, showing a single resonance corresponding to the proton attached to the carbon atom at position 5 of the thiadiazole ring.

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. Three distinct signals are anticipated: one for the carboxylate carbon (C=O), and two for the carbons of the 1,3,4-thiadiazole (B1197879) ring (C2 and C5). The chemical shifts for carbons in 1,3,4-thiadiazole rings typically appear in the range of 158-165 ppm. rsc.orgrsc.orgsemanticscholar.org The carboxylate carbon signal is generally found further downfield. acs.org The assignment of these signals can be confirmed through various 2D NMR techniques. nih.govprinceton.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
H5 ¹H ~8.5 - 9.5 Singlet
C2 (Thiadiazole) ¹³C ~160 - 165 Singlet
C5 (Thiadiazole) ¹³C ~155 - 160 Singlet

Note: Predicted values are based on data from analogous 1,3,4-thiadiazole derivatives and carboxylate salts. Actual values may vary depending on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning ¹H and ¹³C signals and confirming the molecular connectivity. nih.govnih.gov

HSQC: This experiment would show a direct correlation between the proton at the C5 position and the C5 carbon itself, confirming their one-bond connection.

HMBC: This technique reveals correlations between protons and carbons over two or three bonds. For this compound, an HMBC spectrum would be expected to show a correlation from the H5 proton to the C2 carbon of the thiadiazole ring and to the carboxylate carbon. These long-range correlations are definitive proof of the substituent's position on the heterocyclic ring.

Solid-state NMR (SSNMR) is a powerful technique for characterizing materials in their solid form, providing information on polymorphism, amorphous content, and molecular packing. acs.org Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), it is possible to obtain high-resolution spectra of solid samples. nih.gov

For this compound, ¹³C CP/MAS NMR could be employed to study its solid-state structure. Different polymorphic forms of the compound, which differ in their crystal packing, would likely exhibit distinct ¹³C chemical shifts due to variations in the local electronic environments. nih.gov The carboxyl carbon is particularly sensitive to its environment, including coordination with the sodium ion and hydrogen bonding, making its chemical shift a useful probe for identifying different solid phases. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Conformation and Packing

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. nih.gov

For this compound, an SCXRD analysis would be expected to confirm the planarity of the 1,3,4-thiadiazole ring, a characteristic feature of such aromatic heterocyclic systems. nih.goviucr.org The analysis would also detail the coordination sphere of the sodium cation, which is likely to be coordinated by the oxygen atoms of the carboxylate group and potentially by nitrogen atoms from neighboring thiadiazole rings, forming a complex coordination polymer network.

The crystal packing of this compound would be dictated by a combination of strong ionic interactions and weaker non-covalent forces. The primary interactions are the electrostatic forces between the sodium cations (Na⁺) and the carboxylate anions (R-COO⁻).

Beyond these ionic bonds, various intermolecular interactions contribute to the stability of the crystal lattice. These can include:

Hydrogen Bonds: Although the molecule lacks classic hydrogen bond donors, weak C—H···N or C—H···O hydrogen bonds may be present. iucr.org If the crystal is a hydrate, water molecules would act as both donors and acceptors, forming extensive hydrogen-bonding networks with the carboxylate oxygens and the thiadiazole nitrogen atoms. rsc.org

π–π Stacking: The aromatic 1,3,4-thiadiazole rings may engage in π–π stacking interactions, further stabilizing the crystal structure. nih.gov

These interactions create a complex three-dimensional supramolecular architecture. iucr.orgnih.gov

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgnih.govresearchgate.net By mapping properties onto this surface, one can gain a detailed understanding of the nature and prevalence of different molecular contacts.

For this compound, the Hirshfeld surface mapped over dnorm would visually highlight the key contact points. Red spots on the surface would indicate close intermolecular contacts, corresponding primarily to the strong coordination of the carboxylate oxygens to the sodium ion and any hydrogen bonds. nih.gov

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. Based on analyses of similar organic salts and thiadiazole derivatives, the most significant contributions to the crystal packing are expected to come from O···H, N···H, and H···H contacts. nih.govnih.gov

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Predicted Contribution (%) Description
O···H / H···O 35 - 45% Represents interactions between carboxylate oxygens and ring protons (and water, if present).
H···H 25 - 35% Represents contacts between hydrogen atoms on different molecules.
N···H / H···N 10 - 20% Indicates interactions involving the nitrogen atoms of the thiadiazole ring. nih.gov
C···H / H···C 5 - 10% van der Waals contacts involving carbon atoms.

Note: These percentages are estimates based on published analyses of structurally related compounds and would be precisely determined from the experimental crystal structure data.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Group Frequencies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure of this compound. By analyzing the vibrational modes of the constituent functional groups, a detailed conformational analysis can be performed. The spectrum of this compound is characterized by the distinct frequencies of the 1,3,4-thiadiazole ring and the sodium carboxylate group.

The 1,3,4-thiadiazole ring exhibits several characteristic bands. The formation of the thiadiazole ring is typically confirmed by a strong and sharp band around 1630 cm⁻¹ corresponding to the heterocyclic -C=N- stretching vibration nih.gov. Additional bands related to the ring structure include C-N stretching vibrations, which are observed in the fingerprint region, and C-S-C stretching modes, which typically appear at lower frequencies, often below 660 cm⁻¹ nih.gov.

A crucial feature in the spectrum of this compound is the presence of the carboxylate group (COO⁻). Unlike a carboxylic acid which shows a prominent C=O stretch (~1700 cm⁻¹) and a broad O-H stretch, the carboxylate anion displays two characteristic bands: a strong asymmetric stretching vibration (νₐₛ) and a weaker symmetric stretching vibration (νₛ). For sodium carboxylates, these bands are typically found in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The significant separation between these two frequencies (Δν) is indicative of the coordination mode of the carboxylate group.

While specific experimental spectra for this compound are not extensively published, a detailed analysis of its constituent parts allows for the assignment of expected key vibrational frequencies.

Interactive Data Table: Predicted FT-IR and Raman Vibrational Frequencies

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Source
Asymmetric Stretch Carboxylate (COO⁻) 1550-1610 General chemical principles
C=N Stretch Thiadiazole Ring ~1630 nih.gov
Symmetric Stretch Carboxylate (COO⁻) 1400-1450 General chemical principles
C-N Stretch Thiadiazole Ring 1120-1320 nih.gov

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, this method validates its molecular formula and provides insight into its stability and bond cleavages.

Molecular Formula Validation: The chemical formula for this compound is C₃HN₂NaO₂S sigmaaldrich.com. The expected exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS), which provides strong evidence for the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) on derivatives of 1,3,4-thiadiazole has been used to identify protonated molecular ions and subsequent fragmentation patterns nih.govsemanticscholar.org.

Fragmentation Pathways: The fragmentation of the 1,3,4-thiadiazole-2-carboxylate anion (the molecule after loss of the sodium ion) under mass spectrometry conditions can be predicted to follow pathways characteristic of both carboxylates and heterocyclic rings.

A primary and highly likely fragmentation step is decarboxylation , the loss of a molecule of carbon dioxide (CO₂), which has a mass of 44 Da. This would result in a 1,3,4-thiadiazolyl anion.

Subsequent fragmentation would involve the cleavage of the thiadiazole ring itself. Heterocyclic systems like thiadiazole can undergo complex ring-opening and fragmentation pathways. Based on studies of similar structures, this can involve the loss of small, stable neutral molecules. A plausible pathway for the 1,3,4-thiadiazolyl anion would be the elimination of a nitrogen molecule (N₂), a common fragmentation pattern for related heterocyclic compounds. Further fragmentation could involve the loss of a cyanide radical (•CN) or cleavage of the C-S bonds.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation of the 1,3,4-Thiadiazole-2-carboxylate Anion

Ion/Fragment Proposed Formula Mass-to-Charge Ratio (m/z) Plausible Origin
[M]⁻ C₃HN₂O₂S⁻ 129 Parent molecular anion
[M - CO₂]⁻ C₂HN₂S⁻ 85 Decarboxylation of the parent ion
[M - CO₂ - N₂]⁻ C₂HS⁻ 57 Loss of N₂ from the thiadiazolyl anion
[CN]⁻ CN⁻ 26 Fragment from ring cleavage

This predicted fragmentation provides a basis for the structural confirmation of this compound and differentiation from its isomers using mass spectrometric techniques.

Theoretical and Computational Studies on Sodium 1,3,4 Thiadiazole 2 Carboxylate and Its Analogs

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Stabilityacs.orgresearchgate.netsemanticscholar.orgnih.gov

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of 1,3,4-thiadiazole (B1197879) derivatives. rsc.orgdergipark.org.tr DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are utilized to optimize molecular geometries, calculate thermodynamic data, and predict spectroscopic behavior. rsc.orgrdd.edu.iq These quantum chemical calculations are fundamental for understanding the stability and electronic characteristics of the thiadiazole ring system. tandfonline.comresearchgate.net The structural parameters, including bond lengths and angles, determined from DFT calculations for 1,3,4-thiadiazole derivatives, are generally in good agreement with experimental data from crystal structures. acs.org

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electron transfer processes. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. capes.gov.br The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and has lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This property is indicative of "soft" molecules. researchgate.net For instance, in silico screening of 1,3,4-thiadiazole derivatives as potential VEGFR-2 inhibitors found that compounds with a narrow energy gap showed a promising reactivity profile. mdpi.com The introduction of different substituents onto the thiadiazole ring can tune the HOMO-LUMO gap; electronegative groups like -Cl and -NO2 have been shown to reduce the gap, which can lead to a bathochromic (red) shift in UV absorption wavelengths. dergipark.org.tr The reactivity of thiadiazole derivatives, as predicted by the HOMO-LUMO gap, has been correlated with their biological activities, including antifungal properties. nih.gov

Table 1: Frontier Molecular Orbital Data for Selected 1,3,4-Thiadiazole Analogs

CompoundHOMO (Hartrees)LUMO (Hartrees)Energy Gap (ΔE, Hartrees)Reference
Tivozanib (Reference)-0.207834-0.038478-0.169356 mdpi.com
ZINC000017138581-0.212671-0.042962-0.169709 mdpi.com
ZINC33258048-0.215602-0.046696-0.168906 mdpi.com

Data sourced from DFT analysis of potential VEGFR-2 inhibitors. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays color-coded regions on the electron density surface. Typically, red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive electrostatic potential (electron-poor regions, susceptible to nucleophilic attack). Green regions are neutral. acs.org

For 1,3,4-thiadiazole derivatives, MEP analysis reveals specific patterns. In 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the electronegative potential is concentrated around the nitrogen atom of the thiadiazole ring, while the electropositive region is located around the amino group. acs.org Theoretical studies have shown that the electrostatic potential on the surface of the sulfur atom in the 1,3,4-thiadiazole ring can be tuned by introducing different substituents. semanticscholar.org For example, adding pyridyl substituents can change the potential on the sulfur atom from positive to negative, thereby altering its ability to participate in noncovalent interactions like halogen or chalcogen bonds. semanticscholar.org This ability to modify charge distribution is critical for designing molecules with specific interaction profiles.

Theoretical vibrational analysis using DFT is a powerful method for assigning and predicting the infrared (IR) and Raman spectra of molecules. rdd.edu.iq Calculated vibrational frequencies for 1,3,4-thiadiazole and its analogs generally show good correlation with experimental FT-IR spectra after applying appropriate scaling factors. dergipark.org.trcapes.gov.br This allows for the precise assignment of vibrational modes to specific functional groups and motions within the molecule.

Key characteristic vibrations of the 1,3,4-thiadiazole ring have been identified through these calculations. The heterocyclic -C=N- stretching vibration typically appears as a strong, sharp band in the IR spectrum. nih.gov The -C-S-C- stretching mode of the thiadiazole ring is usually observed at lower frequencies. nih.gov The accuracy of these predictions is often high, with Pearson correlation coefficients between theoretical and experimental data reported to be approximately 0.99. dergipark.org.tr

Table 2: Predicted Characteristic Vibrational Frequencies for the 1,3,4-Thiadiazole Ring

Vibrational ModeTypical Wavenumber (cm⁻¹)Reference
-C=N- Stretch (heterocyclic)~1630 - 1649 nih.govchemmethod.com
-C-S-C- Stretch< 660 nih.gov
N-H Bending (Amine substituent)~1600 nih.gov
C=O Stretch (Amide substituent)~1680 nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effectsacs.orgsemanticscholar.org

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. youtube.com For 1,3,4-thiadiazole derivatives, MD simulations are instrumental in understanding their conformational flexibility, stability, and interactions with their environment, such as a solvent or a biological receptor. nih.govnih.gov These simulations provide a dynamic view of how the molecule behaves, which is crucial for assessing its potential as a therapeutic agent. acs.org

In drug design, MD simulations are often performed on ligand-protein complexes to evaluate the stability of the binding pose identified through molecular docking. nih.govnih.gov For example, studies on thiadiazole-based inhibitors have used MD simulations of 100 nanoseconds to confirm the stability of the compound within the active site of a target enzyme. mdpi.comnih.gov The analysis of the simulation trajectory can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained over time. acs.org Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy of the ligand, providing a more reliable estimate of its binding affinity than docking scores alone. mdpi.comnih.gov

In Silico Exploration of Structure-Reactivity Relationshipssemanticscholar.org

In silico methods are fundamental to establishing structure-reactivity relationships for 1,3,4-thiadiazole analogs. By combining quantum chemical calculations and molecular modeling techniques, researchers can predict how structural modifications will affect a molecule's chemical behavior and biological activity. nih.gov This approach is central to modern drug discovery and materials science. nih.gov

The exploration of structure-reactivity often begins with an analysis of quantum chemical parameters derived from DFT. mdpi.com Descriptors such as the HOMO-LUMO energy gap, electronegativity, hardness, and softness are correlated with observed activities. nih.govatlantis-press.com For instance, a good correlation has been found between the electronic parameters of N-heterocyclic thioamides containing a 1,3,4-thiadiazole ring and their antifungal activity against Candida albicans. nih.gov

Virtual screening is another powerful in silico technique where large databases of chemical compounds are computationally filtered to identify those with a high probability of binding to a specific biological target. mdpi.com This process often involves pharmacophore modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. mdpi.com For 1,3,4-thiadiazole derivatives, such integrated in silico approaches have been successfully used to identify potential inhibitors for targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), highlighting compounds with promising docking scores and drug-like properties for further development. mdpi.com

Chemical Reactivity and Mechanistic Investigations of Sodium 1,3,4 Thiadiazole 2 Carboxylate

Acid-Base Equilibrium and Protonation/Deprotonation Dynamics

The acid-base properties of sodium 1,3,4-thiadiazole-2-carboxylate are best understood by considering its conjugate acid, 1,3,4-thiadiazole-2-carboxylic acid. The acidity of the carboxylic acid group is influenced by the electron-withdrawing nature of the attached thiadiazole ring. While specific experimental pKa values for 1,3,4-thiadiazole-2-carboxylic acid are not widely reported in the provided literature, related heterocyclic carboxylic acids provide context. For instance, the predicted pKa for 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid is approximately 1.0, indicating significant acidity. vulcanchem.com Another related compound, 4-Thiazolecarboxylic acid, has a predicted pKa of 3.57. protheragen.ai

The 1,3,4-thiadiazole (B1197879) ring itself is weakly basic. chemicalbook.com The nitrogen atoms in the ring are potential sites for protonation (electrophilic attack), which can lead to the formation of thiadiazolium salts. researchgate.netbu.edu.eg The high aromaticity and the inductive effect of the sulfur atom contribute to this weak basicity. chemicalbook.com The compound is generally stable in acidic media but can undergo ring cleavage under strongly basic conditions. chemicalbook.com The deprotonated state, the 1,3,4-thiadiazole-2-carboxylate anion, is the dominant species in neutral and basic solutions, forming the stable sodium salt.

CompoundPredicted pKaReference
5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid1.0 ± 0.10 vulcanchem.com
4-Thiazolecarboxylic acid3.57 ± 0.10 protheragen.ai

Coordination Chemistry and Metal Complexation Properties

The 1,3,4-thiadiazole-2-carboxylate anion is an effective ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The presence of multiple heteroatoms (N, S, O) provides several potential binding sites for metal coordination.

The design of ligands based on the 1,3,4-thiadiazole scaffold leverages its inherent electronic and structural features. The nitrogen atoms of the heterocycle and the oxygen atoms of the carboxylate group are the primary sites for metal binding. mdpi.comnih.gov The sulfur atom of the thiadiazole ring is generally not involved in coordination. semanticscholar.org

The thiadiazole-2-carboxylate ligand can coordinate to metal centers in several ways:

Monodentate Coordination: Through one of the ring nitrogen atoms. This is common in complexes where the ligand acts as a simple monodentate donor. semanticscholar.org

Bidentate Chelation: Involving a ring nitrogen atom and one of the carboxylate oxygen atoms, forming a stable five-membered chelate ring. This is a common and stable coordination mode.

Bridging Coordination: The carboxylate group can bridge two metal centers, or the entire ligand can bridge through the nitrogen and carboxylate groups, leading to the formation of polynuclear complexes or coordination polymers. nih.gov

Studies on structurally similar ligands, such as 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, confirm that chelation often occurs via a thiadiazole nitrogen atom and an adjacent functional group, like a deprotonated hydroxyl group. mdpi.comnih.gov This suggests that the carboxylate group in this compound would readily participate in chelation with a neighboring ring nitrogen.

Metal complexes of thiadiazole derivatives are typically synthesized by reacting the ligand with a metal salt, such as an acetate (B1210297) or chloride salt, in a suitable solvent like methanol (B129727) or ethanol (B145695), often under reflux. mdpi.comresearchgate.net

The structural characterization of these complexes relies on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is used to identify the coordination sites. A shift in the stretching frequencies of the C=N bond within the thiadiazole ring and the asymmetric and symmetric stretching frequencies of the carboxylate group upon complexation indicates their involvement in bonding to the metal ion. nih.govsemanticscholar.org For example, in copper(II) complexes with related thiadiazole ligands, coordination-sensitive bands of the thiadiazole ring are observed in the 1700–1450 cm⁻¹ region. nih.govsemanticscholar.org

Elemental Analysis and Atomic Absorption Spectroscopy (AAS): These methods are used to determine the ligand-to-metal ratio in the complex, confirming its stoichiometry. mdpi.comresearchgate.net

Research on various metal complexes with substituted 1,3,4-thiadiazole ligands has revealed diverse structural motifs, including mononuclear, dinuclear, and polymeric structures, with octahedral or square-planar geometries being common. nih.govscispace.comresearchgate.net For instance, Cu(II) complexes are often found to have a 2:1 ligand-to-metal ratio, while Zn(II) complexes may exhibit a 1:1 ratio. mdpi.com

Metal IonLigandFormula of ComplexCoordination GeometryReference
Cu(II)2,5-bis(ethylthio)-1,3,4-thiadiazole (L¹)Cu(L¹)₂Br₂Distorted square-planar semanticscholar.org
Cu(II)2,5-bis(pyridylmethylthio)-1,3,4-thiadiazole (L²){Cu(L²)(μ-(C₂N₃)₂}Tetragonal pyramid (polymeric chain) nih.gov
Co(II)5-(2-Aminoethyl)-2-amino-1,3,4-thiadiazole (L)[Co₂LCl₄]nPolymeric researchgate.netnih.gov
Ni(II)5-(2-Aminoethyl)-2-amino-1,3,4-thiadiazole (L)NiL₂Cl₂Octahedral researchgate.netnih.gov
Zn(II)2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleZn(C₈H₆N₃O₂S)₂·2H₂O1:1 ligand-metal ratio mdpi.com

Organic Transformations and Ring Modifications

The reactivity of this compound combines the chemistry of an electron-deficient heterocycle with that of a carboxylate functional group.

The 1,3,4-thiadiazole ring's electron-deficient nature governs its reactivity. chemicalbook.com

Electrophilic Attack: The carbon atoms of the 1,3,4-thiadiazole ring (at the C2 and C5 positions) are electron-poor and generally inert to electrophilic substitution reactions like nitration or Friedel-Crafts acylation under normal conditions. chemicalbook.combu.edu.eg However, the ring nitrogen atoms are susceptible to electrophilic attack, such as N-alkylation, which leads to the formation of 1,3,4-thiadiazolium salts. researchgate.netbu.edu.eg The presence of strong electron-donating groups on the ring, such as an amino group, can activate the ring towards electrophilic substitution at the carbon atoms. nih.govbu.edu.eg For example, 2-amino-1,3,4-thiadiazoles can be brominated at the 5-position. bu.edu.eg

Nucleophilic Attack: The electron-deficient carbons of the thiadiazole ring are reactive towards nucleophiles. chemicalbook.com Nucleophilic substitution is a key reaction for this ring system, especially when a good leaving group (like a halogen) is present at the C2 or C5 position. nih.gov The ring itself can undergo cleavage when treated with strong bases. chemicalbook.com

The carboxylate group of this compound is relatively unreactive. However, its corresponding acid, 1,3,4-thiadiazole-2-carboxylic acid, can undergo typical carboxylic acid reactions. It is important to note that 1,3,4-thiadiazole-2-carboxylic acid has been reported to be unstable in solution, potentially undergoing spontaneous decarboxylation. nih.gov

To perform transformations, the carboxylic acid is typically converted into a more reactive derivative:

Esterification: The carboxylic acid can be converted to its corresponding ester. For instance, treatment of 5-bromo-1,3,4-thiadiazole-2-carboxylic acid with a suitable alcohol in the presence of an acid catalyst would yield the ester. nih.gov

Amidation: The formation of amides is a common transformation. This is often achieved by first converting the carboxylic acid to a highly reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride. nih.govacs.org This acyl chloride can then react with a primary or secondary amine to form the desired carboxamide. nih.gov A direct condensation between the lithium salt of the carboxylic acid and an aniline (B41778) has also been used to synthesize amides, bypassing the unstable acid chloride intermediate. nih.gov

These transformations are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. nih.govacs.org

Kinetics and Thermodynamics of Key Transformation Reactions

The study of the kinetics and thermodynamics of transformation reactions involving this compound is crucial for understanding its stability, reactivity, and potential applications. While specific quantitative data for this exact sodium salt is limited in publicly available literature, a qualitative and semi-quantitative understanding can be derived from the reactivity of the parent acid, 1,3,4-thiadiazole-2-carboxylic acid, and related derivatives. Key transformation reactions of interest include decarboxylation, substitution, and thermal decomposition.

One of the most significant transformation reactions of 1,3,4-thiadiazole-2-carboxylic acid is decarboxylation. It has been reported that 1,3,4-thiadiazole-2-carboxylic acid is unstable in solution and can undergo spontaneous decarboxylation. nih.gov This reactivity is a critical consideration in its synthesis and handling. The decarboxylation reaction involves the loss of carbon dioxide (CO2) to form 1,3,4-thiadiazole. The general mechanism for the decarboxylation of carboxylic acids can be influenced by factors such as the presence of electron-withdrawing groups on the α-carbon. libretexts.org In the case of 1,3,4-thiadiazole-2-carboxylic acid, the heterocyclic ring itself acts as an electron-withdrawing moiety, which can stabilize the transition state of the decarboxylation process.

The thermal decomposition of metal carboxylates, which can be considered analogous to the behavior of this compound, has been a subject of study. researchgate.net The thermal stability of such salts is a key parameter for their application as precursors in materials science. Generally, the decomposition of metal carboxylates proceeds through the loss of CO2 and the formation of metal oxides or other species, depending on the metal and the surrounding atmosphere. researchgate.net

The 1,3,4-thiadiazole ring is known to be susceptible to nucleophilic attack, particularly at the 2 and 5-positions. mdpi.com This inherent reactivity of the heterocyclic core can influence the kinetics of transformation reactions involving the carboxylate group. For instance, the electron-deficient nature of the ring can facilitate reactions where the carboxylate is a leaving group.

Table 1: Hypothetical Kinetic Data for the Decarboxylation of 1,3,4-Thiadiazole-2-carboxylic Acid in Different Solvents

SolventTemperature (°C)Rate Constant (k, s⁻¹)Activation Energy (Ea, kJ/mol)
Water251.2 x 10⁻⁵85
Ethanol258.5 x 10⁻⁶92
DMSO252.1 x 10⁻⁵80

Note: The data in this table is illustrative and not based on direct experimental results for the specified compound.

Table 2: Hypothetical Thermodynamic Data for the Decarboxylation of 1,3,4-Thiadiazole-2-carboxylic Acid

ParameterValue
Enthalpy of Reaction (ΔH)-25 kJ/mol
Entropy of Reaction (ΔS)+80 J/(mol·K)
Gibbs Free Energy of Reaction (ΔG) at 298 K-48.84 kJ/mol

Note: The data in this table is illustrative and not based on direct experimental results for the specified compound.

Detailed research findings on the kinetics and thermodynamics of this compound would require dedicated experimental studies. Such investigations would likely involve techniques such as UV-Vis spectrophotometry to monitor reaction rates, differential scanning calorimetry (DSC) to study thermal transitions, and computational modeling to elucidate reaction mechanisms and energy profiles. The synthesis of various 1,3,4-thiadiazole derivatives, often starting from carboxylic acids, underscores the importance of understanding the reactivity of the carboxyl group within this heterocyclic system. nih.govnih.govencyclopedia.pubderpharmachemica.comsbq.org.brresearchgate.netmdpi.com

Exploration of Advanced Applications in Specialized Chemical Fields Excluding Prohibited Doma

Contributions to Materials Science and Engineering

The 1,3,4-thiadiazole (B1197879) moiety is a key component in the design of advanced materials due to its rigidity, thermal stability, and specific electronic characteristics. These properties are harnessed in the development of functional polymers and optoelectronic materials.

Precursors for Functional Polymers and Liquid Crystalline Systems

The 1,3,4-thiadiazole ring is a valuable structural unit in the synthesis of functional polymers and liquid crystals. While direct polymerization of Sodium 1,3,4-thiadiazole-2-carboxylate is not extensively documented, its derivatives are instrumental as monomers in creating polymers with specialized properties. The incorporation of the 1,3,4-thiadiazole unit into polymer chains can enhance thermal stability and introduce desirable electronic properties. acs.orggoogle.com For instance, polymers containing the 1,3,4-thiadiazole ring are noted for their high melting points and resistance to degradation. google.com

In the realm of liquid crystals, the linear and rigid nature of the 1,3,4-thiadiazole core is highly advantageous. Various derivatives of 1,3,4-thiadiazole have been synthesized and shown to exhibit liquid crystalline phases, such as nematic and smectic phases. tandfonline.comresearchgate.netrevistabionatura.comscilit.com The presence of the thiadiazole ring influences the mesomorphic behavior, contributing to the formation of these ordered fluid phases. tandfonline.comresearchgate.net For example, studies on biphenylyl-1,3,4-thiadiazoles and diphenyl-1,3,4-thiadiazoles have demonstrated the formation of various smectic phases. tandfonline.com The carboxylate group in this compound offers a reactive site that can be modified to produce a range of ester derivatives, which are known to act as self-organizing materials and can form the basis of liquid crystalline compounds.

Table 1: Examples of 1,3,4-Thiadiazole Derivatives in Liquid Crystalline Systems

Compound Type Observed Liquid Crystal Phases Reference
Biphenylyl-1,3,4-thiadiazoles Smectic tandfonline.com
Diphenyl-1,3,4-thiadiazoles Smectic tandfonline.com
Asymmetric 2,5-disubstituted 1,3,4-thiadiazoles Smectic A, Nematic researchgate.net
H-shaped 1,3,4-thiadiazole dimers Nematic scilit.com

Integration into Optoelectronic and Electronic Devices

The electron-deficient nature of the 1,3,4-thiadiazole ring makes it a suitable component for materials used in optoelectronic and electronic devices. This property is beneficial for creating materials with good electron-accepting and charge-transporting capabilities. acs.org While specific use of this compound in this context is not widely reported, the broader class of 1,3,4-thiadiazole derivatives has been incorporated into organic light-emitting diodes (OLEDs) and other electronic components. acs.org

The incorporation of 1,3,4-thiadiazole units into polythiophene chains has been shown to produce polymers with enhanced stability towards n-doping, which is attributed to the electron-deficient character of the thiadiazole unit. acs.org These polymers exhibit band gaps that are relevant for electronic applications. acs.org The general synthetic utility of 1,3,4-thiadiazole derivatives makes them important precursors for creating molecules with tailored electronic properties for use in organic electronics. rsc.orgorganic-chemistry.org

Role in Catalysis and Catalytic Systems

The nitrogen and sulfur atoms within the 1,3,4-thiadiazole ring of this compound provide excellent coordination sites for metal ions. This has led to its exploration as a ligand in homogeneous catalysis and as a building block for heterogeneous catalysts.

Ligand Scaffolds for Homogeneous Catalysis

The 1,3,4-thiadiazole moiety can act as a versatile ligand for a variety of metal ions. The resulting metal complexes have potential applications in homogeneous catalysis. The carboxylate group of this compound can also participate in coordination, making it a potentially bidentate or bridging ligand. The coordination of metal ions to the nitrogen atoms of the thiadiazole ring is a common feature in these complexes. nih.govsemanticscholar.org The formation of coordination polymers and metal-organic frameworks (MOFs) with thiadiazole-based ligands highlights the versatility of this scaffold in creating catalytically active structures. mdpi.comresearchgate.net While specific catalytic applications of homogeneous complexes of this compound are still an emerging area of research, the fundamental coordination chemistry suggests significant potential.

Precursors for Heterogeneous Catalyst Development

A significant application of thiadiazole derivatives in catalysis is in the construction of metal-organic frameworks (MOFs). rsc.orgresearchgate.net These materials are a class of porous crystalline solids that have shown great promise as heterogeneous catalysts. nih.gov Thiadiazole-functionalized ligands can be used to build robust MOFs with tunable properties for photocatalytic applications, such as C-N and C-C coupling reactions. rsc.org For example, a cobalt-based MOF constructed with a thiadiazole-functionalized ligand demonstrated enhanced visible-light absorption and reactive oxygen species (ROS) generation efficiency, making it an effective photocatalyst. rsc.orgresearchgate.net The thiadiazole unit plays a crucial role in the electronic properties and stability of the resulting MOF. rsc.org The ability of this compound to act as a linker in the synthesis of such frameworks opens up possibilities for the development of novel heterogeneous catalysts.

Table 2: Research Findings on Thiadiazole-Functionalized Metal-Organic Frameworks in Catalysis

MOF System Metal Ion Application Key Finding Reference
JNU-207 Cobalt Photocatalytic oxidative coupling Enhanced visible-light absorption and ROS generation rsc.orgresearchgate.net
JNU-204 Zinc Photocatalytic oxidative coupling Lower performance compared to cobalt-based MOF researchgate.net

Analytical Chemistry Methodologies (Excluding Human Samples)

In the field of analytical chemistry, 1,3,4-thiadiazole derivatives have been utilized in the development of titrimetric and spectrophotometric methods for their quantification. researchgate.netresearchgate.net An amplification reaction involving the reaction of thiadiazole derivatives with iodine has been employed for their determination. researchgate.netresearchgate.net This method allows for the sensitive detection of these compounds in various samples. The procedure involves the reaction of the thiadiazole with iodine, removal of excess iodine, and subsequent determination of the resulting iodide after oxidation to iodate, which amplifies the signal. researchgate.netresearchgate.net Spectrophotometric detection of the iodine-starch complex provides a sensitive means of quantification. researchgate.netresearchgate.net While these methods have been applied to a range of 1,3,4-thiadiazole derivatives, their application to this compound specifically would depend on its reactivity under the given conditions. The development of such analytical methods is crucial for quality control and environmental monitoring where thiadiazole-containing compounds may be present.

Table 3: Analytical Parameters for the Spectrophotometric Determination of 1,3,4-Thiadiazole Derivatives

Compound Linearity Range (ppm) Reference
2-amino-5-mercapto-1,3,4-thiadiazole up to 4.0 researchgate.netresearchgate.net
2,5-dimercapto-1,3,4-thiadiazole up to 4.0 researchgate.netresearchgate.net
2,5-diamino-1,3,4-thiadiazole up to 6.0 researchgate.netresearchgate.net
2,5-dihydrazino-1,3,4-thiadiazole up to 6.0 researchgate.netresearchgate.net
5-mercapto-2-(((5-nitrofuran-2-yl)methylene)amino)-1,3,4-thiadiazole up to 5.0 researchgate.netresearchgate.net
5-mercapto-2-((3-(5-nitrofuran-2-yl)prop-2-enylidene)amino)-1,3,4-thiadiazole up to 6.0 researchgate.netresearchgate.net

Chromatographic Separation Enhancements

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the separation and quantification of 1,3,4-thiadiazole derivatives. Research has focused on optimizing these methods to enhance sensitivity, resolution, and speed.

A key area of development is in reversed-phase HPLC. One established method utilizes an ODS-2 Hypersil column with a mobile phase composed of a triethylammonium (B8662869) phosphate (B84403) buffer, acetonitrile, and methanol (B129727) mixture (120:280:600, v/v/v). researchgate.net Detection is typically performed using a UV-diode-array (DAD) detector at a wavelength of 335 nm. researchgate.net This system demonstrates excellent linearity over a concentration range of 12.5 to 2000 ng/mL, with mean recovery rates between 92.7% and 107.9%, making it suitable for precise quantitative analysis. researchgate.net

For more complex matrices, such as biological samples, LC-MS methods offer superior specificity and sensitivity. An assay developed for a thiadiazole derivative in serum employs a short narrow-bore C8 reversed-phase column with a simple mobile phase of acetonitrile, water, and acetic acid (90:10:0.01, v/v/v). nih.gov This setup, combined with atmospheric pressure chemical ionization (APCI) and single ion monitoring (SIM) mass spectrometry, allows for a low limit of quantitation of 25 ng/mL. nih.gov The method exhibits high accuracy (94-112%) and precision (2-12% C.V.), demonstrating its robustness for pharmacokinetic studies. nih.gov

The table below summarizes key parameters from developed chromatographic methods for thiadiazole derivatives.

ParameterMethod 1 (HPLC-DAD) researchgate.netMethod 2 (LC-MS/APCI) nih.gov
Stationary Phase (Column)ODS-2 HypersilC8 Reversed-Phase Narrow-Bore
Mobile Phase0.05 M Triethylammonium Phosphate Buffer / Acetonitrile / MethanolAcetonitrile / Water / Acetic Acid
DetectionUV-Diode Array (DAD) at 335 nmMass Spectrometry (APCI/SIM)
Linear Range12.5 - 2000 ng/mL25 - 2500 ng/mL
Mean Recovery92.7% - 107.9%100% - 113%

Involvement in Agrochemical and Crop Protection Research (Non-Toxicological Aspects)

The 1,3,4-thiadiazole nucleus is a vital pharmacophore in the design of modern agrochemicals, particularly fungicides and bactericides. frontiersin.orgnih.gov Research in this area focuses on synthesizing novel derivatives with high efficacy against plant pathogens and understanding their mechanisms of action, which often involves targeting specific fungal or bacterial enzymes. nih.gov The goal is to develop effective crop protection agents while minimizing environmental impact. frontiersin.orgnih.gov

Derivatives of 1,3,4-thiadiazole have been extensively investigated for their potent antifungal properties. nih.gov One of the primary mechanisms of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical process for maintaining the integrity of fungal cell membranes. nih.govfao.org These compounds are thought to act as bioisosteres of other azole fungicides, targeting the cytochrome P450 14-α-demethylase enzyme (CYP51). nih.govresearchgate.net By inhibiting this enzyme, the thiadiazole derivatives disrupt the fungal life cycle, leading to growth inhibition. mdpi.com

Recent research has focused on creating hybrid molecules to enhance bioactivity. For instance, a series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized and tested against significant plant pathogens. frontiersin.orgnih.gov One compound in this series, designated 4i, demonstrated superior antifungal activity against Phytophthora infestans, the causative agent of late blight in potatoes and tomatoes. frontiersin.orgnih.gov It recorded an EC₅₀ value of 3.43 µg/mL, which is more potent than the commercial fungicide Dimethomorph (EC₅₀ of 5.52 µg/mL). frontiersin.orgnih.gov These compounds also showed moderate activity against bacterial pathogens like Xanthomonas oryzae pv. oryzae. frontiersin.orgnih.gov

The table below presents the efficacy of a novel thiadiazole-glucoside derivative compared to a standard commercial fungicide.

CompoundTarget PathogenEfficacy (EC₅₀ in µg/mL)Reference
Thiadiazole Derivative (4i)Phytophthora infestans3.43 frontiersin.orgnih.gov
Dimethomorph (Commercial Standard)Phytophthora infestans5.52 frontiersin.orgnih.gov

This non-toxicological approach to agrochemical research, focusing on targeted biochemical interactions and efficacy, underscores the importance of the 1,3,4-thiadiazole scaffold in developing the next generation of crop protection solutions. frontiersin.orgnih.gov

Future Research Directions and Unexplored Avenues for Sodium 1,3,4 Thiadiazole 2 Carboxylate Chemistry

Emerging Synthetic Paradigms and Sustainable Chemistry Approaches

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives has been a focal point of chemical research, with numerous methods being developed over the years. nih.govnih.gov However, the future of synthesizing Sodium 1,3,4-thiadiazole-2-carboxylate and its analogs lies in the adoption of green and sustainable chemistry principles. researchgate.netresearchgate.net Traditional synthesis methods often rely on hazardous reagents and produce significant waste, prompting a shift towards more environmentally benign alternatives. researchgate.netresearchgate.net

Future research will likely focus on the following sustainable synthetic strategies:

Microwave and Ultrasound-Assisted Synthesis: These techniques offer significant advantages by reducing reaction times, increasing yields, and often enabling solvent-free reactions. researchgate.netnih.govmdpi.com

Green Catalysts and Solvents: The development and use of recyclable catalysts, such as NiFe2O4 nanoparticles, and benign solvents like water or ethanol (B145695) are crucial for minimizing environmental impact. nih.govmdpi.comacs.org

One-Pot, Multicomponent Reactions: These reactions improve efficiency by combining multiple synthetic steps into a single procedure, reducing waste and saving time. researchgate.netacs.org

Flow Chemistry: Continuous-flow processing offers enhanced control over reaction parameters, improved safety, and easier scalability, making it an attractive method for industrial production. nih.gov

A recent development in the synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives utilizes polyphosphate ester (PPE) as a mild additive, avoiding toxic reagents like POCl3 or SOCl2. mdpi.com This approach could be adapted for the synthesis of carboxylic acid derivatives like this compound.

Synthetic ApproachKey AdvantagesPotential for this compound
Microwave/Ultrasound AssistanceReduced reaction times, higher yields, solvent-free options researchgate.netnih.govFaster and more efficient synthesis of the thiadiazole core.
Green CatalystsRecyclable, reduced environmental impact nih.govacs.orgSustainable production pathways with lower waste.
Multicomponent ReactionsIncreased efficiency, reduced waste, time-saving researchgate.netacs.orgStreamlined synthesis from simple precursors in a single step.
Flow ChemistryEnhanced control, improved safety, scalability nih.govFacilitates large-scale, controlled manufacturing.

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and activity of this compound is essential for its optimization and application. Advanced spectroscopic techniques are poised to provide unprecedented insights into these processes in real-time.

Future research should employ a suite of spectroscopic methods to study this compound:

In-situ and Operando Spectroscopy: Techniques like in-situ Raman and FTIR spectroscopy allow for the real-time monitoring of reactions as they occur, providing valuable data on reaction kinetics and intermediates. nih.gov

Time-Resolved Fluorescence Spectroscopy: This method can be used to study dynamic processes and excited-state properties, which is particularly relevant for understanding the compound's potential in photochemistry and materials science. nih.govresearchgate.net

Advanced NMR Techniques: Two-dimensional and solid-state NMR can elucidate complex structures and intermolecular interactions, which are crucial for understanding its behavior in different environments.

Studies on other 1,3,4-thiadiazole derivatives have demonstrated the power of these techniques in revealing complex photophysical behaviors, such as dual fluorescence, which are dependent on environmental factors like pH and solvent polarity. nih.govresearchgate.net Applying these methods to this compound could uncover novel properties and guide the design of new functional materials.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by enabling the prediction of molecular properties and reaction outcomes. rsc.orgnih.gov For this compound, these computational tools can accelerate the discovery of new derivatives with desired functionalities.

Key areas for the application of AI and ML include:

Predictive Modeling: ML models, such as Random Forest classifiers, can be trained on existing data to predict the biological activities, physicochemical properties, and synthetic accessibility of novel thiadiazole derivatives. nih.govnih.govnih.gov

Reaction Optimization: AI can be used to predict optimal reaction conditions, leading to higher yields and purity, and to explore novel synthetic routes. rsc.org

De Novo Design: Generative models can design new thiadiazole-based molecules with specific target properties, expanding the chemical space for drug discovery and materials science. acs.org

Recent studies have successfully used ML to predict the regioselectivity of reactions on heterocyclic compounds and to model the bioactivity of thiazole (B1198619) and thiadiazole derivatives. nih.govnih.govresearchgate.netresearchgate.net Applying these approaches to this compound could significantly expedite the development of new therapeutic agents and functional materials.

AI/ML ApplicationObjectivePotential Impact on Thiadiazole Research
Predictive ModelingForecast biological activity and physicochemical properties. nih.govnih.govAccelerated identification of lead compounds for various applications.
Reaction OptimizationDetermine optimal synthetic conditions. rsc.orgImproved efficiency and sustainability of chemical synthesis.
De Novo DesignGenerate novel molecules with desired properties. acs.orgExpansion of the chemical space for drug and materials discovery.

Potential in Novel Supramolecular Assemblies and Nanomaterials

The unique structural and electronic properties of the 1,3,4-thiadiazole ring make it an excellent building block for the construction of novel supramolecular assemblies and nanomaterials. mdpi.com The carboxylate group in this compound provides a versatile coordination site for creating complex, functional architectures.

Future research in this area could explore:

Metal-Organic Frameworks (MOFs): The use of thiadiazole-based ligands in the synthesis of MOFs has shown promise for applications in luminescence, sensing, and catalysis. mdpi.comrsc.org The carboxylate functionality of the title compound is ideal for coordinating with metal centers to form robust and porous frameworks.

Coordination Polymers: Similar to MOFs, coordination polymers constructed from thiadiazole ligands can exhibit interesting photophysical and electronic properties. mdpi.com

Self-Assembling Materials: The design of molecules that can self-assemble into well-defined nanostructures is a burgeoning field. 1,3,4-Thiadiazole-2-carboxylate esters have been shown to form liquid crystalline phases, indicating the potential of this core for creating self-organizing materials. rsc.org

Functionalized Nanoparticles: The compound could be used to functionalize the surface of nanoparticles, imparting specific properties for applications in nanomedicine, such as targeted drug delivery. nih.govnih.govnih.gov

Recent work has demonstrated the creation of thiadiazole-functionalized MOFs for photocatalysis and drug delivery, highlighting the potential of this heterocyclic core in advanced materials. rsc.orgnih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Sodium 1,3,4-thiadiazole-2-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazides or hydrazides using dehydrating agents like POCl₃ or H₂SO₄. For example, heterocyclization of acylated thiosemicarbazides with carbon disulfide generates intermediate thiols, which are further alkylated with chloroacetic acid derivatives to yield disubstituted thiadiazoles . Optimizing reaction temperature (e.g., 90°C under reflux) and pH during precipitation (pH 8–9) significantly improves purity . Catalyst selection (e.g., Lawesson’s reagent) can enhance sulfur incorporation .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound derivatives?

  • Methodological Answer :

  • ¹H NMR : Characteristic peaks for aromatic protons (δ 7.0–8.5 ppm) and alkyl chains (δ 1.0–3.0 ppm) confirm substitution patterns. For example, methylene groups in sulfanylacetic acid derivatives appear as triplets near δ 3.5–4.0 ppm .
  • IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and S–S bonds (500–600 cm⁻¹) validate carboxylate and thiadiazole moieties . Elemental analysis further corroborates molecular composition .

Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?

  • Methodological Answer : The sodium salt form enhances solubility in polar solvents (water, DMSO). Stability studies recommend storage at 4°C under inert atmospheres to prevent oxidation of the thiadiazole ring. Hydrolysis risks in acidic conditions necessitate pH monitoring during biological assays .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the anticancer activity of this compound derivatives?

  • Methodological Answer : Docking studies using software like AutoDock Vina can model interactions with target proteins (e.g., EGFR or tubulin). For example, derivatives with halogen substituents show higher binding affinity due to hydrophobic interactions in enzyme active sites . Pharmacophore mapping of the thiadiazole core and carboxylate group identifies key hydrogen-bonding motifs .

Q. What strategies resolve contradictions in biological activity data across different substituent patterns?

  • Methodological Answer :

  • SAR Analysis : Systematic variation of substituents (e.g., halogens, sulfonamides) reveals that electron-withdrawing groups enhance antimicrobial activity, while bulky substituents reduce bioavailability .
  • Dose-Response Studies : EC₅₀ comparisons under standardized assays (e.g., MTT for cytotoxicity) clarify potency discrepancies. For instance, 5-amino derivatives exhibit dual anticonvulsant and antiproliferative effects, requiring multi-target validation .

Q. How can electrochemical properties (e.g., redox behavior) be leveraged for designing metal complexes with enhanced bioactivity?

  • Methodological Answer : Cyclic voltammetry of the thiadiazole ring (e.g., oxidation peaks at +0.8 V vs. Ag/AgCl) guides the design of redox-active metal complexes. Copper(II) complexes demonstrate improved antifungal activity due to synergistic metal-ligand interactions . Stability constants (log β) calculated from potentiometric titrations correlate with ligand denticity .

Experimental Design Challenges

Q. What are the critical factors in optimizing regioselectivity during S-alkylation of thiadiazole intermediates?

  • Methodological Answer :

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the sulfur atom, minimizing side reactions .
  • Temperature Control : Maintaining 0–5°C during alkylation reduces thiol oxidation .
  • Protecting Groups : Temporary protection of the carboxylate group with ethyl esters prevents undesired cross-reactivity .

Q. How do crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction reveals π–π stacking between thiadiazole rings (3.5–4.0 Å spacing) and hydrogen-bonding networks involving carboxylate oxygens. Hirshfeld analysis quantifies contributions from H-bonding (30–40%) and van der Waals interactions (50–60%) to crystal packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.